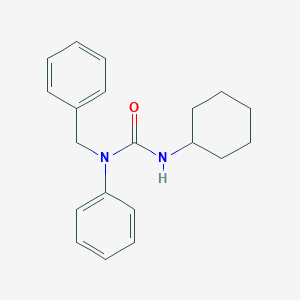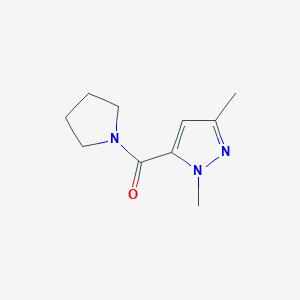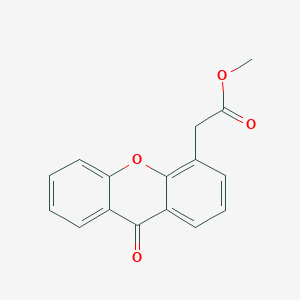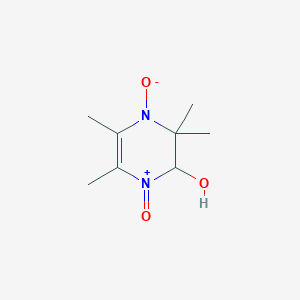![molecular formula C18H13N3O3 B1661234 Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- CAS No. 88783-75-9](/img/structure/B1661234.png)
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-
Übersicht
Beschreibung
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, also known as NPPB, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of chloride channels and has been found to have many applications in various fields of study.
Wirkmechanismus
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- inhibits chloride channels by binding to a specific site on the channel protein. It blocks the movement of chloride ions through the channel, thereby reducing the chloride conductance. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to be a non-specific inhibitor of chloride channels, and its mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several biochemical and physiological effects. It has been shown to reduce the secretion of mucus in the airways of patients with cystic fibrosis. It has also been found to reduce the swelling of muscle fibers in patients with muscular dystrophy. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been shown to reduce blood pressure in animal models of hypertension. It has also been found to inhibit cell migration and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been found to be effective in a wide range of studies. It is also relatively easy to synthesize in large quantities. However, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has some limitations as well. It is a non-specific inhibitor of chloride channels, and its mechanism of action is not fully understood. It may also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the study of the role of chloride channels in various physiological processes. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several effects on cell migration and apoptosis, and further research is needed to understand the underlying mechanisms. Finally, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has potential applications in the treatment of various diseases, and further research is needed to explore its therapeutic potential.
Conclusion:
In conclusion, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is a potent inhibitor of chloride channels that has been extensively used in scientific research. It has several advantages for lab experiments, but also has some limitations. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several biochemical and physiological effects, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- and to explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been extensively used in scientific research as a potent inhibitor of chloride channels. It has been found to be effective in inhibiting both voltage-gated and ligand-gated chloride channels. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been used in studies related to cystic fibrosis, muscular dystrophy, and hypertension. It has also been used in studies related to the regulation of cell volume, apoptosis, and cell migration.
Eigenschaften
IUPAC Name |
2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-11-15(12-20)17(10-18(22)14-4-2-1-3-5-14)13-6-8-16(9-7-13)21(23)24/h1-9,15,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZNGYQYYXIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70750181 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88783-75-9 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B1661151.png)
![N-[3-(2-Methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B1661152.png)

![3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one](/img/structure/B1661155.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfonylethanamine](/img/structure/B1661156.png)

![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)



![tert-Butyl [2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)

